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Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor
tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical
in transducing signals from cytokine receptors on the cell surface to the nucleus, primarily via
the JAK-STAT pathway.[1] TYK2 is specifically involved in mediating the signaling of key pro-
inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type | Interferons (IFNs).[3][4]
[5] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of numerous
autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic
lupus erythematosus.[4][6]

Unlike other JAK family members that are crucial for broader biological processes like
hematopoiesis, TYK2 offers a more targeted approach to immunomodulation.[4] This has made
it a highly attractive drug target for the development of safer and more selective oral therapies.
[4] Notably, the development of allosteric inhibitors that bind to the regulatory pseudokinase
(JH2) domain, rather than the highly conserved active kinase (JH1) domain, has enabled the
creation of highly selective TYK2 inhibitors with minimal off-target effects on other JAKs.[3][7]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid
evaluation of large compound libraries to identify novel modulators of a specific biological
target. This document provides an overview of common HTS assay formats and detailed
protocols for identifying and characterizing novel TYK2 inhibitors.
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TYK2 Signaling Pathway

The binding of cytokines like IL-12, IL-23, or Type | IFN to their respective receptors on the cell
surface triggers a conformational change, leading to the activation of receptor-associated TYK2
and another JAK partner.[3][5] The activated JAKs then phosphorylate each other and the
intracellular domains of the cytokine receptors.[1][5] These newly created phosphotyrosine
sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT)
proteins.[1] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them
to dimerize and translocate to the nucleus, where they regulate the transcription of target
inflammatory genes.[1][5]
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Caption: The TYK2-mediated JAK-STAT signaling cascade.

Application Notes: HTS Assay Formats

The selection of an appropriate assay is critical for a successful HTS campaign. Both
biochemical and cell-based assays are employed to discover and characterize TYK2 inhibitors.

o Biochemical Assays: These assays utilize purified, recombinant TYK2 enzyme (either the
full-length protein, the kinase domain, or the pseudokinase domain) to directly measure the
effect of a compound on the protein's function in an isolated system. They are robust, highly
amenable to automation, and ideal for primary screening of large compound libraries.
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o Advantages: High throughput, lower cost, direct measurement of target engagement.

o Disadvantages: Lack of a cellular context (e.g., membrane permeability, off-target effects,
cytotoxicity are not assessed).

o Cell-Based Assays: These assays measure the activity of TYK2 within a living cell. They
provide more physiologically relevant data by assessing a compound's ability to cross the
cell membrane and inhibit the target in its native environment. They are essential for
confirming hits from biochemical screens and for lead optimization.

o Advantages: Higher physiological relevance, simultaneous assessment of compound
permeability and cellular activity.

o Disadvantages: Lower throughput, more complex, potential for interference from cytotoxic
compounds.

Common HTS Technologies for TYK2
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Technology Assay Type Principle

Time-Resolved Fluorescence
Resonance Energy Transfer
) ) measures the phosphorylation
TR-FRET Biochemical _
of a substrate peptide by TYK2
kinase.[8][9] Inhibition reduces

the FRET signal.

Amplified Luminescent

Proximity Homogeneous Assay

detects substrate

) ] phosphorylation (biochemical)

AlphaLISA Biochemical / Cell-based )

or phosphorylation of STAT

proteins in cell lysates (cell-

based).[10][11][12] Inhibition

reduces the Alpha signal.

Measures the displacement of
a fluorescently labeled probe
from the TYK2 ATP-binding
site or the allosteric
Fluorescence Polarization (FP)  Biochemical pseudokinase (JH2) domain.
[71[13] Active inhibitors
compete with the probe,
causing a decrease in

polarization.

A luminescence-based assay
that quantifies the amount of
ATP remaining in solution after
Kinase-Glo® Biochemical a kinase reaction.[14] Inhibition
of TYK2 results in less ATP
consumption and a higher

luminescent signal.

Reporter Gene Assays Cell-based Utilizes a cell line engineered
with a reporter gene (e.g.,
luciferase) under the control of

a STAT-responsive promoter.
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[15] TYKZ inhibition blocks the
signaling cascade, leading to a
decrease in reporter gene

expression.

Data Presentation: Selectivity of TYK2 Inhibitors

A critical aspect of TYK2 inhibitor development is ensuring selectivity against other JAK family
members to avoid off-target toxicities. HTS campaigns are followed by selectivity profiling.
Deucravacitinib (Sotyktu) is a first-in-class, selective, allosteric TYK2 inhibitor.[6]

Selectivit
Compoun Target TYK2I1Cso JAK1ICso JAK2ICso JAKS3 ICso (Fold
(o)
d Domain (nM) (nM) (nM) (nM) Y
vs. TYK2)
Deucravaci  Pseudokin
o ~1.3 >10,000 >10,000 >10,000 >7,500x
tinib ase (JH2)
o Kinase Pan-JAK
Tofacitinib ~50 ~1 ~20 ~110 o
(JH1) Inhibitor
Kinase Pan-JAK
Baricitinib ~55 ~5.9 ~5.7 >400 o
(JH1) Inhibitor[2]
o Kinase Primarily
Ruxaolitinib ~400 ~19 ~6 >10,000
(JH1) JAK1/2[2]

Note: ICso values are approximate and can vary based on assay conditions. Data is compiled
for illustrative purposes.

Experimental Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay
(LanthaScreen™")

This protocol is designed to measure the phosphorylation of a substrate by the TYK2 kinase
domain and identify inhibitors in a 384-well format.
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Materials:

Recombinant TYK2 enzyme

e LanthaScreen™ Tb-anti-pSubstrate Antibody

o Fluorescein-labeled substrate peptide

« Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgClz, 1 mM EGTA)
o ATP

e Test compounds dissolved in DMSO

o EDTAin TR-FRET Dilution Buffer

o 384-well low-volume plates (black or white)

e TR-FRET compatible plate reader

Procedure:

o Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of
each compound dilution into a 384-well assay plate. Include positive (no inhibitor) and
negative (no enzyme) controls.

o Enzyme/Substrate Preparation: Prepare a 2X solution of TYK2 enzyme and fluorescein-
labeled substrate in Kinase Reaction Buffer.

« Initiate Reaction: Add 5 pL of the 2X enzyme/substrate solution to each well. Add 5 pL of a
2X ATP solution (at the determined Km concentration) to initiate the kinase reaction. The
final reaction volume is 10 pL.

 Incubation: Cover the plate and incubate for 60 minutes at room temperature.

o Stop Reaction: Prepare a 2X Stop/Detection solution containing EDTA and Tb-labeled
antibody in TR-FRET Dilution Buffer.
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Detection: Add 10 pL of the Stop/Detection solution to each well.

Final Incubation: Cover the plate, and incubate for 30-60 minutes at room temperature to
allow for antibody binding.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two
wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after a suitable delay
(e.g., 100 ps) following excitation at ~340 nm.[8][16]

Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Plot the ratio
against compound concentration and fit to a sigmoidal dose-response curve to determine
ICso values.
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Caption: Workflow for a biochemical TR-FRET TYK2 assay.
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Protocol 2: Cell-Based Phospho-TYK2 (Tyr1054/1055)
AlphaLISA SureFire® Ultra™ Assay

This protocol measures the inhibition of TYK2 autophosphorylation in a cellular context using a
homogeneous, no-wash immunoassay in a 384-well format.

Materials:

Cells expressing TYK2 (e.g., THP-1 human monocytic cell line)
e Cell culture medium and supplements

» Cytokine stimulant (e.qg., Interferon-alpha)

e Test compounds dissolved in DMSO

o AlphaLISA SureFire® Ultra™ Lysis Buffer

e AlphaLISA SureFire® Ultra™ Detection Kit for Phospho-TYK2 (containing Acceptor and
Donor beads)

o 384-well white OptiPlate™
e AlphaScreen-compatible plate reader

Procedure:

Cell Plating: Seed cells in a 96-well culture plate and grow to desired confluence.

o Compound Treatment: Pre-treat cells with various concentrations of test compounds for 1-2
hours.

o Cell Stimulation: Stimulate the TYK2 pathway by adding a cytokine (e.g., IFN-a) at a pre-
determined ECso concentration. Incubate for the optimal time (e.g., 15-30 minutes) at 37°C.

e Cell Lysis: Remove the culture medium and add 50 pL of 1X Lysis Buffer to each well.
Agitate on an orbital shaker for 10 minutes at room temperature.[11]
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Lysate Transfer: Transfer 10 pL of the cell lysate from each well into a 384-well white
OptiPlate™.[11]

Detection Reagent Addition (Acceptor): Prepare the Acceptor Mix as per the kit instructions.
Add 5 pL of the mix to each well containing lysate. Seal the plate and incubate for 1 hour at

room temperature.[11]

Detection Reagent Addition (Donor): Prepare the Donor Mix. Add 5 pL of the mix to each
well. Seal the plate, protect from light, and incubate for 1 hour at room temperature.[11]

Data Acquisition: Read the plate on an Envision® or other AlphaScreen-compatible reader.

Data Analysis: Plot the AlphaLISA signal against compound concentration and fit to a
sigmoidal dose-response curve to determine ECso values.
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Caption: Logical workflow for a TYK2 inhibitor HTS campaign.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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